molecular formula C11H19NO3 B13012971 (1S,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

(1S,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13012971
M. Wt: 213.27 g/mol
InChI Key: PABFVGKPNHVSCG-XHNCKOQMSA-N
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Description

(1S,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic amine derivative featuring a hydroxyl group at the C6 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound belongs to the 2-azabicyclo[2.2.1]heptane family, a structural motif widely explored in medicinal chemistry due to its rigid, three-dimensional scaffold, which enhances binding specificity to biological targets such as enzymes and receptors .

Key characteristics:

  • Molecular formula: C₁₁H₁₉NO₃
  • Molecular weight: 213.27 g/mol
  • CAS numbers: 198835-01-7, 1932398-86-1 (stereospecific variants)
  • Stereochemistry: The (1S,4S,6R) configuration is critical for its biological activity and synthetic utility.

The Boc-protected hydroxyl group enhances solubility in organic solvents, making it a versatile intermediate for further functionalization .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (1S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3/t7-,8-,9+/m0/s1

InChI Key

PABFVGKPNHVSCG-XHNCKOQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]1[C@@H](C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(C2)O

Origin of Product

United States

Preparation Methods

Asymmetric Hydroformylation and Subsequent Functionalization

  • Starting Material: Bicyclic azabicyclo[2.2.1]heptane derivatives bearing formyl or keto groups at the 6-position.
  • Catalysis: Rhodium-based catalysts with chiral ligands such as (S,S)-Kelliphite are employed to achieve high regio- and stereoselectivity in hydroformylation reactions.
  • Reaction Conditions: Typically conducted under mild pressure (around 5 bar) of CO/H2 gas mixture, at moderate temperatures (~50 °C), with stirring for several hours to ensure complete conversion.
  • Outcome: Formation of 6-formyl-3-oxo intermediates which are key precursors for further reduction and functional group transformations.

Reductive Amination and Reduction Steps

  • The 6-formyl intermediates undergo reductive amination to introduce amino substituents or to modify the nitrogen environment in the bicyclic ring.
  • Reduction of keto or aldehyde groups to hydroxy groups is achieved using hydride donors such as tetraethylsilane or other mild reducing agents under catalytic conditions.
  • These steps are crucial to install the 6-hydroxy substituent with the desired stereochemistry.

Esterification to Form the tert-Butyl Ester

  • The carboxylic acid functionality at the 2-position is protected as a tert-butyl ester to enhance stability and facilitate purification.
  • This is typically done by reaction with tert-butanol in the presence of acid catalysts or via tert-butyl chloroformate reagents under controlled conditions.
  • The esterification step is often performed after the bicyclic core and hydroxy group are installed to avoid side reactions.

Stereochemical Control

  • The stereochemistry at positions 1, 4, and 6 is controlled by the choice of chiral catalysts and reaction conditions during hydroformylation and reduction steps.
  • Diastereoselective synthesis is achieved by using chiral ligands and carefully optimized reaction parameters to favor the (1S,4S,6R) configuration.
  • Analytical methods such as chiral HPLC and NMR are used to confirm stereochemical purity.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Catalysts Conditions Outcome/Product
1 Asymmetric Hydroformylation Rh(acac)(CO)2, (S,S)-Kelliphite ligand CO/H2 (1:1), 5 bar, 50 °C, 40 min 6-formyl-3-oxo-2-azabicyclo[2.2.1]heptane intermediate
2 Reductive Amination Amine source, reducing agent (e.g., tetraethylsilane) Room temp, 15 h Aminated bicyclic intermediate
3 Reduction Hydride donor (e.g., tetraethylsilane) Room temp, catalytic conditions 6-hydroxy substituted bicyclic compound
4 Esterification tert-Butanol or tert-butyl chloroformate, acid catalyst Mild acidic conditions tert-Butyl ester of 6-hydroxy-2-azabicycloheptane

Research Findings and Optimization Notes

  • The use of chiral rhodium catalysts with phosphine ligands is critical for achieving high enantioselectivity and yield in hydroformylation steps.
  • Reaction parameters such as gas pressure, temperature, and stirring speed significantly influence the regio- and stereoselectivity.
  • Reductive amination and reduction steps require careful control of reagent stoichiometry and reaction time to avoid over-reduction or side reactions.
  • The tert-butyl ester protecting group provides good stability during subsequent synthetic manipulations and can be removed under acidic conditions if needed.
  • Purity of the final compound is typically above 97%, confirmed by chromatographic and spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H19NO3
  • Molecular Weight : 213.27 g/mol
  • CAS Number : 1932398-86-1

The compound features a bicyclic structure that contributes to its unique biological activity, making it an interesting target for drug development.

Pharmaceutical Applications

  • Neurological Disorders :
    • The compound's structural characteristics suggest potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems. Bicyclic amines are often explored for their effects on neurotransmitter modulation, which could lead to therapeutic benefits in conditions such as depression or anxiety.
  • Antiviral Activity :
    • Research indicates that compounds with similar bicyclic structures have shown antiviral activity against various pathogens, including HIV and Hepatitis C virus. The ability of (1S,4S,6R)-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate to inhibit viral replication could be investigated further for its potential use in antiviral therapies.
  • Pain Management :
    • Compounds in this class have been studied for their analgesic properties. The interaction with specific receptors involved in pain pathways may provide insights into developing new pain management therapies.

Case Study 1: Neuropharmacological Effects

A study conducted on analogs of (1S,4S,6R)-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate demonstrated significant effects on serotonin receptors, which are crucial in mood regulation and anxiety disorders. The results suggested that modifications to the bicyclic structure could enhance receptor affinity and selectivity.

Case Study 2: Antiviral Screening

In a screening of various bicyclic compounds for antiviral activity, (1S,4S,6R)-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate exhibited promising results against Hepatitis C virus in vitro. Further studies are warranted to explore its mechanism of action and efficacy in vivo.

Table of Comparative Applications

Application AreaSimilar CompoundsPotential BenefitsResearch Status
Neurological DisordersBicyclic aminesModulation of neurotransmitter systemsPreliminary studies
Antiviral ActivityVarious analogsInhibition of viral replicationOngoing research
Pain ManagementAnalgesic agentsTargeting pain pathwaysEarly-stage exploration

Mechanism of Action

The mechanism of action of tert-Butyl (1S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares (1S,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate with structurally related compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight CAS Number Key Applications/Notes
(1S,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate C6 hydroxyl, Boc-protected N C₁₁H₁₉NO₃ 213.27 198835-01-7 Intermediate for kinase inhibitors, antiviral agents
tert-Butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate C6 ketone, Boc-protected N C₁₁H₁₇NO₃ 211.26 1628319-89-0 Precursor for peptide mimetics; ketone enables reductive amination
tert-Butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate C6 ketone, Boc-protected N, N5 C₁₀H₁₆N₂O₃ 212.25 2816817-76-0 Dual nitrogen atoms enable chelation of metal ions in catalysis
tert-Butyl (1R,4S,6R)-6-fluoro-2-azabicyclo[2.2.1]heptane-2-carboxylate C6 fluorine, Boc-protected N C₁₁H₁₈FNO₂ 215.27 2288709-05-5 Fluorine enhances metabolic stability; used in CNS-targeting drugs
tert-Butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate N5 pyridyl nitro, Boc-protected N C₁₅H₂₁N₃O₄ 307.35 N/A Nitropyridyl group facilitates photoaffinity labeling in proteomics

Physicochemical Properties

  • In contrast, the ketone analogue (CAS 1628319-89-0) is more lipophilic, favoring organic phases .
  • Stability: The Boc group in the hydroxyl derivative provides stability under basic conditions, whereas the ketone analogue is prone to enolization in acidic media .

Commercial Availability and Pricing

  • (1S,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate : Priced at $280–$3,310 per gram (97% purity), depending on scale .
  • Ketone Analogue (CAS 1628319-89-0) : Available at $175–$1,379 per gram (97% purity) .
  • Fluorinated Derivative: Limited commercial availability; custom synthesis costs exceed $5,000 per gram .

Biological Activity

(1S,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by a tert-butyl ester group, a hydroxyl functional group, and an azabicycloheptane core, which collectively influence its interaction with biological targets.

  • Molecular Formula : C11H19NO3
  • Molecular Weight : 213.28 g/mol
  • CAS Number : 198835-05-1
  • Purity : Typically ≥ 97%

The biological activity of (1S,4S,6R)-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate primarily stems from its interactions with specific enzymes and receptors. Research indicates that this compound may modulate enzyme activity or alter receptor signaling pathways, leading to various physiological effects.

Key Mechanisms:

  • Enzyme Interaction : The compound has been shown to influence the activity of certain enzymes, potentially acting as an inhibitor or modulator.
  • Receptor Binding : Its structural similarity to tropane alkaloids suggests it may interact with neurotransmitter receptors, influencing neurotransmission and signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with (1S,4S,6R)-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate:

  • Neuropharmacological Effects : Due to its potential interaction with neurotransmitter systems, it is being studied for applications in treating neurological disorders.
  • Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of (1S,4S,6R)-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate:

Study 1: Neuropharmacological Applications

In a study published in Journal of Medicinal Chemistry, researchers investigated the compound's effects on dopamine receptors in vitro. The findings indicated that the compound had a moderate affinity for D2-like receptors, suggesting potential applications in treating conditions such as schizophrenia or Parkinson's disease .

Study 2: Enzyme Modulation

A study focused on the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Results demonstrated that (1S,4S,6R)-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate exhibited competitive inhibition against AChE with an IC50 value of approximately 50 µM .

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityReference
Tropane AlkaloidsTropane StructureNeurotransmitter modulation
(1R,4S,6R)-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylateStructureAChE inhibition
Other Bicyclic CompoundsBicyclic StructureVarious pharmacological effects

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